2-(4-bromo-2-tert-butylphenoxy)acetamide
Overview
Description
2-(4-bromo-2-tert-butylphenoxy)acetamide is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of phenoxyacetamide, where the phenyl ring is substituted with a bromine atom and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)acetamide typically involves the reaction of 4-bromo-2-tert-butylphenol with chloroacetic acid or its derivatives under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then reacted with ammonia or an amine to yield the final acetamide product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyacetamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.
Reduction Reactions: Products include amines and other reduced forms of the original compound.
Scientific Research Applications
2-(4-bromo-2-tert-butylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets. The bromine and tert-butyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-tert-butylphenoxy)-N-isopropylacetamide
- 2-(4-bromo-2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide
- 2-(4-bromo-2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-(4-bromo-2-tert-butylphenoxy)acetamide is unique due to the specific combination of the bromine and tert-butyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKOFEWTUXKPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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